Product packaging for 3-(5-Methoxyindol-3-yl)succinimide(Cat. No.:)

3-(5-Methoxyindol-3-yl)succinimide

Cat. No.: B13737043
M. Wt: 244.25 g/mol
InChI Key: SWCLPNRWVPHAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(5-Methoxyindol-3-yl)succinimide (CAS 190326-02-4) is a high-value synthetic building block with a molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound features a hybrid structure combining a 5-methoxyindole moiety with a succinimide ring, making it a subject of interest in medicinal chemistry and neuroscience research. Succinimide derivatives are a privileged scaffold in pharmacology, famously constituting the core structure of first-generation antiepileptic drugs . Furthermore, synthetic succinimide derivatives have been extensively studied for their diverse biological activities, including serving as 5-hydroxytryptamine (5-HT) receptor ligands . The structural motif of combining a succinimide with an indole ring system is a recognized strategy in drug discovery for developing multi-target agents, particularly for the central nervous system . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a pharmacophore for investigating new biological targets in neuropharmacology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O3 B13737043 3-(5-Methoxyindol-3-yl)succinimide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H12N2O3/c1-18-7-2-3-11-8(4-7)10(6-14-11)9-5-12(16)15-13(9)17/h2-4,6,9,14H,5H2,1H3,(H,15,16,17)

InChI Key

SWCLPNRWVPHAJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3CC(=O)NC3=O

Origin of Product

United States

Structure Activity Relationship Sar and Rational Molecular Design of Indole Succinimide Derivatives

Conformational Analysis and Stereochemical Influences on Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors. nih.govresearchgate.net In 3-(indol-3-yl)succinimide derivatives, a chiral center exists at the C-3 position of the succinimide (B58015) ring where the indole (B1671886) moiety is attached. This chirality means the compound can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-isomers, which can possess distinct biological activities.

The spatial orientation of the indole and succinimide rings is critical for molecular recognition. Conformational analysis of related structures, such as indol-3-yl-glyoxalylamides, reveals the presence of different rotational isomers (rotamers), with their stability influenced by steric effects and intramolecular hydrogen bonding. manchester.ac.uk For 3-(indol-3-yl)succinimide derivatives, the relative orientation of the two ring systems dictates how the molecule presents its functional groups to a biological target.

Studies on other classes of chiral indole derivatives have consistently demonstrated the pivotal role of stereochemistry. For instance, in conformationally constrained indole-3-carboxamide analogs, the agonist activity at the CB1 cannabinoid receptor was found to be dependent on the absolute configuration of the chiral center, with the preferred enantiomer being more potent than the unconstrained parent compound. nih.gov Similarly, research on chiral 3-(piperidin-3-yl)-1H-indole derivatives underscores the importance of isolating and characterizing individual stereoisomers to understand their pharmacological profiles. nih.gov This principle strongly suggests that the biological effects of 3-(5-Methoxyindol-3-yl)succinimide would be stereospecific, with one enantiomer likely exhibiting significantly higher potency than the other.

Impact of Substitutions on the Indole Moiety

Modifying the indole ring is a common strategy to modulate the pharmacological properties of indole-based compounds. Substitutions at key positions, particularly on the benzene (B151609) portion of the indole, can influence factors like lipophilicity, electronic properties, and steric fit within a binding pocket.

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a well-established method in medicinal chemistry to enhance biological activity. In a study of 3-indolylsuccinimides, derivatives with halogenated indoles demonstrated an enhanced cytotoxic effect against the A549 lung cancer cell line. nih.gov However, the position of the substituent is critical. In a different series of indole derivatives, N'-phenylindol-3-ylglyoxylohydrazides, affinity for brain benzodiazepine receptors was completely lost when a chloro or nitro group was introduced at the C-5 position of the indole nucleus. nih.gov This indicates that while halogenation can be beneficial, steric or electronic clashes at specific positions like C-5 can be detrimental to target binding.

Alkylation and Arylation: The addition of alkyl or aryl groups can also significantly impact activity. While specific SAR data for alkylation at the C-5 position of 3-(indol-3-yl)succinimide is limited, studies on related indole structures show varied outcomes. For instance, linking two indole rings (a form of arylation) at the 5- and 5'-positions resulted in reduced activity compared to a 6-6' linkage in a series of HIV-1 fusion inhibitors, highlighting the sensitivity of molecular shape and substituent placement. nih.gov

Indole C-5 SubstitutionObserved Effect on Biological ActivityCompound ClassReference
-F, -BrEnhanced cytotoxic activity against A549 cells3-Indolylsuccinimides nih.gov
-Cl, -NO2Abolished affinity for benzodiazepine receptorsN'-phenylindol-3-ylglyoxylohydrazides nih.gov
Indole (5-5' linkage)Reduced anti-HIV activity compared to 6-6' linkageBisindoles nih.gov

The 5-methoxy (-OCH3) group is a key feature of the title compound and is present in many biologically active indoles, most notably melatonin (B1676174) (N-acetyl-5-methoxytryptamine). nih.gov This group is a strong electron-donating group, which influences the electronic character of the entire indole ring system.

The primary roles of the 5-methoxy group in modulating biological responses are:

Electronic Effects: By donating electron density, the methoxy (B1213986) group increases the nucleophilicity of the indole ring, which can enhance certain interactions like π-π stacking with aromatic amino acid residues in a protein's binding site. This electronic modification was noted to significantly increase the yield during the electrophilic substitution reaction used to synthesize this compound, confirming its influence on the ring's reactivity. nih.gov

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can increase binding affinity and specificity.

Metabolic Stability: The presence of a methoxy group can influence the metabolic profile of the molecule, potentially blocking a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes.

The prevalence of the 5-methoxyindole (B15748) scaffold in potent bioactive molecules suggests its strategic importance in facilitating favorable ligand-target interactions. mdpi.com

Modifications of the Succinimide Ring System

Modification of the nitrogen atom of the succinimide ring is a straightforward way to alter the properties of 3-(indol-3-yl)succinimide derivatives. Such substitutions can affect solubility, steric profile, and the potential for hydrogen bonding. Research on the cytotoxicity of these derivatives has revealed that the effect of N-substitution is highly dependent on the specific substituent and the biological target.

A study evaluating the anti-proliferative activity of various 3-indolylsuccinimides against different human cancer cell lines found that:

Unprotected Succinimides: Compounds with an unsubstituted succinimide nitrogen (N-H) showed the most favorable activity against HT-29 (colorectal) and HepG2 (liver) cancer cells. nih.gov

N-Substituted Succinimides: N-methylated, N-phenyl, and N-benzylated derivatives were generally less active against these two cell lines. nih.gov However, against the A549 (lung) cancer cell line, N-methylated and N-benzylated compounds were more active than their N-phenyl counterparts. nih.gov

Dual Substitution: A derivative featuring N-methylation on both the indole and the succinimide rings displayed exceptionally potent cytotoxicity against HT-29 and HepG2 cells, indicating a synergistic effect of substitution at both positions for these specific cell lines. nih.gov

These findings demonstrate that there is no single optimal substitution for the succinimide nitrogen; rather, the ideal group depends on the specific therapeutic target.

Cytotoxicity (IC50, µM) of N-Substituted Indolylsuccinimide Derivatives nih.gov
Compound TypeN-Substitution on SuccinimideHT-29 (Colorectal)HepG2 (Liver)A549 (Lung)
Unprotected Indole-H3.6 - 9.13.6 - 9.1>10
Unprotected Indole-Methyl>10>101.5
Unprotected Indole-Phenyl>10>10>10
Unprotected Indole-Benzyl>10>104.2
N-Methyl Indole-Methyl0.020.8>10

A key principle in rational drug design is that ligands often adopt a single, specific conformation when bound to their target. However, in solution, flexible molecules like 3-(indol-3-yl)succinimide exist as an equilibrium of multiple conformations. The process of binding requires the molecule to adopt the "correct" conformation, which is entropically unfavorable.

Ring rigidization, or conformational constraint, is a strategy used to lock a flexible molecule into a more rigid structure that mimics its bioactive conformation. nih.gov This can lead to significant improvements in biological activity and selectivity for several reasons:

Reduced Entropic Penalty: A rigid molecule has less conformational freedom to lose upon binding, leading to a more favorable change in entropy and, consequently, higher binding affinity.

Enhanced Selectivity: A rigid structure may fit well into the binding site of the desired target but poorly into the sites of off-targets, thus improving selectivity.

Increased Metabolic Stability: A more rigid structure may be less susceptible to metabolic degradation.

Studies on constrained analogs of various bioactive scaffolds have validated this approach. For example, creating tricyclic, rigid analogs of flexible indole-3-carboxamides led to the discovery of potent and selective CB1 receptor agonists. nih.gov Similarly, conformationally constrained peptide analogs have been used to define the specific side-chain orientation required for receptor interaction. nih.gov Applying this concept to this compound could involve creating additional covalent bonds to form a more complex, rigid polycyclic system. Such modifications would be a powerful tool to explore the bioactive conformation and develop next-generation compounds with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Investigations

QSAR studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. These models serve as predictive tools to guide the synthesis of new molecules with enhanced therapeutic potential.

Development of Predictive Models for In Vitro Biological Activity

The development of predictive QSAR models for indole-succinimide derivatives with anticonvulsant activity has been a focus of computational chemistry research. These models aim to forecast the in vitro biological activity, such as the ability to modulate specific ion channels or receptors involved in epileptogenesis.

A common approach involves the generation of a dataset of indole-succinimide analogs with experimentally determined biological activities. For each analog, a wide array of molecular descriptors is calculated, encompassing constitutional, topological, geometrical, and electronic properties. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms are then employed to build a robust and predictive QSAR model.

For a series of anticonvulsant compounds, a 3D-QSAR analysis was conducted, resulting in a statistically reliable model with good predictive power (r² = 0.7523, q² = 0.3773) nih.gov. The insights gained from the 3D-QSAR plots can guide the design of more potent benzopyrrole derivatives as anticonvulsant agents nih.gov. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles from broader studies on anticonvulsants can be applied. For instance, a study on various anticonvulsant agents utilized variable selection QSAR models for chemical database mining, demonstrating the utility of such predictive tools in identifying novel active compounds nih.gov.

A hypothetical predictive QSAR model for a series of this compound analogs might be represented by an equation similar to:

Log(1/IC50) = β0 + β1(LogP) + β2(TPSA) + β3(Dipole Moment) + ... + ε

Where:

Log(1/IC50) represents the biological activity.

LogP is the logarithm of the partition coefficient, indicating lipophilicity.

TPSA is the topological polar surface area.

β values are the coefficients for each descriptor.

ε is the error term.

The predictive power of such a model would be assessed through internal and external validation techniques to ensure its reliability for guiding the synthesis of new derivatives.

Correlation of Molecular Features with Observed Biological Responses in Assay Systems

The biological activity of indole-succinimide derivatives is intricately linked to their molecular features. By systematically modifying the structure and observing the corresponding changes in biological response in various in vitro and in vivo assay systems, a clear structure-activity relationship (SAR) can be established.

For anticonvulsant succinimide derivatives, key molecular features that often influence activity include:

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the succinimide and indole rings can facilitate interactions with biological targets.

Aromatic Substituents: The nature and position of substituents on the indole ring can significantly impact potency and selectivity. For instance, the 5-methoxy group in this compound is a key feature that can be modulated.

Stereochemistry: The stereochemistry at the C3 position of the succinimide ring can be critical for receptor binding and biological activity.

In a study of various succinimide derivatives, it was found that the anticonvulsant activity was closely linked to the structure of the imide fragment nih.gov. The analysis of structure-activity relationships for anticonvulsant drugs often highlights the importance of lipophilicity and hydrogen bonding capabilities doaj.org.

The following table illustrates a hypothetical correlation between molecular features of this compound analogs and their observed anticonvulsant activity in a maximal electroshock (MES) seizure model.

AnalogModificationLogPHydrogen Bond Donors/AcceptorsMES Activity (ED50 mg/kg)
1Parent (5-Methoxy)2.11 Donor, 4 Acceptors50
25-Chloro2.81 Donor, 3 Acceptors42
35-Nitro1.91 Donor, 6 Acceptors75
4N-Methyl Succinimide2.30 Donors, 4 Acceptors65

Scaffold Hybridization and Molecular Mimicry Approaches

To enhance the therapeutic profile of indole-succinimide derivatives, medicinal chemists often employ strategies of scaffold hybridization and molecular mimicry. These approaches involve combining the core indole-succinimide structure with other known bioactive pharmacophores to create novel hybrid molecules with potentially synergistic or improved activities.

Integration with Other Bioactive Scaffolds (e.g., maleimide, pyrazolidine)

The integration of the indole-succinimide scaffold with other bioactive moieties like maleimide and pyrazolidine has been explored to develop new chemical entities with enhanced anticonvulsant properties.

Maleimide Hybrids: The maleimide scaffold is structurally related to succinimide and is also found in various biologically active compounds. The synthesis of indolylmaleimide derivatives has been reported, highlighting the chemical feasibility of creating such hybrids rsc.org. These hybrids could potentially interact with a broader range of biological targets or exhibit altered pharmacokinetic properties.

Pyrazolidine Hybrids: The pyrazole and pyrazolidine rings are known pharmacophores in many CNS-active drugs. A study on indole-linked pyrazoles demonstrated the successful application of a molecular hybridization approach to develop novel anticonvulsant agents nih.govresearchgate.net. A series of 3-{2-[1-acetyl-5-(substitutedphenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-ones were synthesized and evaluated, with the most active compound showing a high protective index compared to diazepam nih.gov.

The following table presents data on the anticonvulsant activity of a series of indole-linked pyrazole hybrids from a research study.

CompoundSubstituent on Phenyl RingAnticonvulsant Activity (ED50 mmol/kg)Protective Index (TD50/ED50)
254-Chloro13.193.29
264-Fluoro15.842.91
304-Methoxy18.622.45
334-Methyl20.152.18

Data adapted from a study on indole-linked pyrazoles as anticonvulsant agents nih.gov.

Design of Indole-Succinimide Chimeras for Enhanced Target Engagement

The design of chimeric molecules involves linking two or more distinct pharmacophores to create a single molecule that can simultaneously interact with multiple targets or different binding sites on the same target, leading to enhanced affinity and efficacy.

In the context of this compound, a chimeric design strategy could involve linking the indole-succinimide core to another moiety known to interact with a specific anticonvulsant target, such as a voltage-gated sodium channel or a GABA receptor. For instance, a fragment of a known sodium channel blocker could be tethered to the indole-succinimide scaffold via a flexible linker. This approach aims to create a bivalent ligand that can bridge two binding sites, resulting in a significant increase in binding affinity and a more profound biological effect.

While specific examples of such chimeras based on this compound are not prevalent in the literature, the general principle of molecular hybridization has been successfully applied to develop novel anticonvulsant agents nih.govresearchgate.net. The design of these chimeras requires careful consideration of the linker length and flexibility to ensure optimal orientation of the pharmacophores for target engagement.

Mechanistic Investigations of Biological Activities in Indole Succinimide Compounds Excluding Human Clinical Data

Interactions with Defined Molecular Targets

Enzymatic Inhibition Profiles (e.g., Aldose Reductase, Acetylcholinesterase, CDK2, AKT1, EGFR, DprE1, Chorismate Mutase)

No data available.

Receptor Binding Affinities and Selectivity (e.g., 5-HT6 Receptor, Benzodiazepine Receptors)

No data available.

Cellular Pathway Modulation and In Vitro Phenotypes

In Vitro Anti-Proliferative Activities against Specific Cell Lines (e.g., HT-29, HepG2, A549, MCF-7)

No data available.

Modulation of Inflammatory Responses and Oxidative Stress Pathways in Cellular Models

No data available.

Antimicrobial and Antifungal Activity Mechanisms in Microorganism Cultures

No data available.

Cytoprotective Effects in Cellular Models

Currently, there is no publicly available scientific literature detailing the specific cytoprotective effects of 3-(5-Methoxyindol-3-yl)succinimide in cellular models. Research on structurally related indole (B1671886) compounds, such as melatonin (B1676174), has demonstrated protective effects against cellular damage induced by toxins and oxidative stress. For instance, studies have shown that melatonin can mitigate toxicity in various cell lines. However, direct evidence for the cytoprotective capabilities of this compound is not present in the current body of scientific research.

Pre-clinical Biological Activity in Non-Human Model Systems

The preclinical evaluation of this compound in non-human model systems is a critical area of research to understand its potential biological activities. This includes in vitro studies on mammalian cell lines relevant to various diseases and mechanistic investigations in more complex biological systems.

In Vitro Studies on Mammalian Cell Lines Relevant to Disease Models

There is a lack of specific studies on the in vitro activity of this compound in mammalian cell lines for disease models. While the broader class of indolylsuccinimides has been synthesized and evaluated for anti-proliferative activity against human cancer cell lines such as HT-29 (colorectal), HepG2 (liver), and A549 (lung), the specific contributions of the 5-methoxyindole (B15748) and succinimide (B58015) moieties in the compound of interest remain uncharacterized in the scientific literature. nih.gov The general class of indole derivatives has been widely investigated for a variety of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. chula.ac.thjchr.org

Mechanistic Investigations in Isolated Organ Systems or Animal Models (Focusing on Target Engagement and Pathway Modulation, Excluding Efficacy or Toxicity in Live Animals)

No specific mechanistic investigations for this compound in isolated organ systems or animal models have been reported in the available scientific literature. Research on related indole-based compounds has explored their mechanisms of action, including interactions with various cellular targets and signaling pathways. For example, some indole derivatives have been found to modulate pathways such as the PI3K/Akt/mTOR/NF-κB signaling cascade. nih.gov However, without direct experimental data on this compound, its specific target engagement and pathway modulation remain speculative.

Computational Chemistry and Advanced Theoretical Characterization of Indole Succinimide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (lowest energy state) and for calculating various electronic properties. researchgate.net For 3-(5-Methoxyindol-3-yl)succinimide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations reveal the three-dimensional arrangement of the atoms and provide insights into the molecule's stability. Furthermore, DFT is used to compute electronic properties such as dipole moment, polarizability, and various reactivity descriptors. researchgate.netnih.gov These descriptors help in predicting how the molecule will behave in a chemical reaction, identifying which parts of the molecule are likely to be reactive. nih.gov The inclusion of dispersion correction methods, like DFT-D3, can improve the accuracy of results, especially for systems with non-covalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

Table 1: Representative Frontier Molecular Orbital Data

ParameterEnergy (eV)Description
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.6Indicator of chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netscirp.orguba.ar It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uba.ar

For this compound, NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. scirp.org Significant interactions, indicated by a high second-order perturbation energy (E(2)), suggest strong electronic delocalization, which contributes to the molecule's stability. nih.gov Key interactions would likely involve the lone pairs on the oxygen atoms of the methoxy (B1213986) and succinimide (B58015) carbonyl groups, as well as the nitrogen of the indole (B1671886) ring, donating electron density into antibonding orbitals within the aromatic and cyclic systems. This analysis provides a detailed picture of the electronic communication between the indole and succinimide rings.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.netuni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgnih.gov

On an MEP map, regions of negative potential are typically colored red and indicate sites prone to electrophilic attack, while regions of positive potential are colored blue and indicate sites susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen atoms of the succinimide ring and the oxygen of the methoxy group, making these the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom on the indole nitrogen (N-H) would likely be a region of positive potential, making it a potential hydrogen bond donor site.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.egjbcpm.com This method is central to structure-based drug design.

Prediction of Binding Modes, Binding Affinities, and Key Intermolecular Interactions

Molecular docking simulations place this compound into the binding site of a target protein to predict its binding mode and affinity. nih.govnih.govdergipark.org.tr The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity, often expressed in kcal/mol. jbcpm.comrrpharmacology.ru

Successful docking studies can identify the most likely binding pose and the key intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:

Hydrogen bonding: The carbonyl groups of the succinimide ring and the indole N-H group are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.net

Hydrophobic interactions: The indole ring system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These studies are crucial for understanding the structural basis of a compound's potential biological activity and for guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Representative Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Lys72, Glu91Hydrogen Bond
Phe239π-π Stacking
Cyclooxygenase-2-9.2Arg120, Tyr355Hydrogen Bond, Hydrophobic
Trp387π-π Stacking

Analysis of Hydrogen Bonding Networks and Other Non-Covalent Interactions at the Binding Interface

The interaction of this compound with a biological target would be governed by a network of non-covalent interactions. The succinimide ring, with its two carbonyl groups and an imide nitrogen, is a potent hydrogen bond acceptor and donor. The methoxy group on the indole ring also presents a hydrogen bond acceptor site.

Key potential hydrogen bonds include:

Succinimide Carbonyls: The oxygen atoms of the succinimide's carbonyl groups can form strong hydrogen bonds with donor groups such as the hydroxyl groups of serine, threonine, and tyrosine, or the amide protons of asparagine and glutamine in a protein's binding pocket.

Succinimide Imide: The nitrogen atom of the succinimide ring can act as a hydrogen bond donor, interacting with acceptor groups in the binding site.

Indole Nitrogen: The indole nitrogen can also serve as a hydrogen bond donor.

Methoxy Oxygen: The oxygen of the 5-methoxy group can act as a hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool to understand the dynamic behavior of the this compound-target complex over time.

Exploration of Conformational Dynamics and Stability of Compound-Target Complexes

MD simulations can reveal the conformational flexibility of this compound within the binding site of a target protein. By simulating the system over nanoseconds or even microseconds, researchers can observe how the ligand adapts its conformation to optimize its interactions with the surrounding amino acid residues. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can provide insights into the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of both the ligand and the protein upon binding. For a molecule like this compound, these simulations could explore the rotational freedom around the bond connecting the indole and succinimide rings, which would be critical for achieving an optimal binding pose.

Investigation of Ligand Binding and Dissociation Pathways

Understanding how a ligand binds to and unbinds from its target is crucial for drug design. Steered Molecular Dynamics (SMD) or umbrella sampling are advanced MD techniques that can be used to simulate the dissociation pathway of this compound from its binding pocket. These simulations can identify key intermediate states and energetic barriers along the binding/unbinding pathway. nih.gov The insights gained from these studies can be used to design new analogs with improved residence times and kinetic profiles. nih.gov The results of such simulations can reveal crucial information about the forces and interactions that govern the ligand's entry and exit from the binding site. nih.gov

In Silico Prediction of Research-Relevant Physicochemical Parameters

A variety of computational models exist to predict the absorption, distribution, metabolism, and excretion (ADME) properties of small molecules, which are critical for their utility as research probes or potential therapeutic agents.

Prediction of Permeability and Absorption (e.g., Caco-2, Blood-Brain Barrier for research probes)

The permeability of a compound is a key determinant of its oral bioavailability and its ability to reach its target in the body. In silico models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can predict the permeability of a compound across cell monolayers like Caco-2, which is a widely accepted model for the human intestinal barrier. nih.govjapsonline.com For a compound like this compound, its predicted lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors and acceptors would be key descriptors used in these models.

Similarly, for research probes targeting the central nervous system (CNS), prediction of Blood-Brain Barrier (BBB) permeability is essential. researchgate.net In silico models for BBB penetration often consider factors like molecular weight, lipophilicity, and the presence of specific functional groups. Studies on indole alkaloids have shown that their ability to cross the BBB can be predicted using in vitro models and molecular docking.

Table 1: Predicted Physicochemical Properties and Permeability of this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific experimental or validated in silico data for this compound is not available.

Parameter Predicted Value Implication for Research Probes
Molecular Weight ~246 g/mol Favorable for permeability
LogP 1.5 - 2.5 Moderate lipophilicity, may favor membrane permeation
Topological Polar Surface Area (TPSA) ~70 Ų Within the range for good oral bioavailability
Hydrogen Bond Donors 2 Favorable for permeability
Hydrogen Bond Acceptors 4 Within acceptable range
Predicted Caco-2 Permeability Moderate to High Potential for good intestinal absorption

| Predicted BBB Permeability | Low to Moderate | May require optimization for CNS targets |

In Silico Analysis of Metabolic Stability Profiles (e.g., CYP inhibition mechanisms relevant to probe stability)

The metabolic stability of a research probe is critical to ensure that it remains intact long enough to interact with its target. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of foreign compounds. In silico models can predict which CYP isoforms are likely to metabolize a compound and can also predict the potential for a compound to inhibit these enzymes. nih.gov

For this compound, potential sites of metabolism would include the methoxy group (O-demethylation) and the indole ring (hydroxylation). Computational tools can predict the likelihood of metabolism at these sites. Furthermore, the succinimide ring or the indole nitrogen could potentially interact with the heme iron of CYP enzymes, leading to inhibition. Understanding these potential liabilities is crucial for the development of stable and specific research probes. nih.gov

Table 2: Predicted Metabolic Liabilities of this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific experimental or validated in silico data for this compound is not available.

CYP Isoform Predicted Interaction Potential Consequence
CYP1A2 Possible Substrate/Inhibitor Potential for drug-drug interactions
CYP2D6 Low Probability of Interaction Lower risk of interactions with common drugs

| CYP3A4 | Possible Substrate/Inhibitor | High potential for metabolic clearance and drug-drug interactions |

Advanced Analytical Methodologies for Research and Development of Indole Succinimide Compounds

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition Analysis in Research Samples

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool in the analysis of synthesized compounds like 3-(5-Methoxyindol-3-yl)succinimide. This technique provides an exceptionally accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the compound. The high resolution distinguishes between compounds with the same nominal mass but different elemental compositions.

In the analysis of this compound, HRMS is utilized to confirm the successful synthesis of the target molecule. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can verify the elemental composition. For the molecular formula of this compound, C₁₃H₁₂N₂O₃, the expected monoisotopic mass is 244.0848. HRMS analysis would be expected to yield a mass value extremely close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Comprehensive Structural Elucidation of Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

For this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their spatial relationships. The spectrum would exhibit characteristic signals for the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) group protons, the protons of the succinimide (B58015) ring, and the chiral proton at the junction between the two ring systems. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are all used to piece together the structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment.

A representative, though hypothetical, dataset for the NMR analysis of this compound is presented below.

Interactive Data Table: Representative NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
10.8 (br s, 1H)Indole N-H178.5Succinimide C=O
7.25 (d, 1H)Aromatic C-H176.0Succinimide C=O
7.10 (d, 1H)Aromatic C-H154.0Indole C-O
6.95 (s, 1H)Aromatic C-H132.0Indole C
6.80 (dd, 1H)Aromatic C-H128.0Indole C
4.50 (t, 1H)CH-CH₂124.0Indole C-H
3.80 (s, 3H)OCH₃112.0Indole C-H
3.10 (dd, 1H)CH₂111.5Indole C-H
2.80 (dd, 1H)CH₂101.0Indole C-H
56.0OCH₃
45.0CH-CH₂
35.0CH₂

X-Ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Elucidation

While NMR and MS can establish the constitution and connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure in the solid state. This technique is particularly crucial for determining the absolute stereochemistry of chiral centers, an aspect of molecular structure that is vital for understanding biological activity.

For this compound, which possesses a stereocenter at the carbon atom connecting the indole and succinimide rings, X-ray crystallography can unambiguously assign the (R) or (S) configuration. This is achieved by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can influence the compound's physical properties.

Advanced Chromatographic Techniques for Purity Assessment and Quantification in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. In the context of this compound research, HPLC is routinely used to assess the purity of the synthesized compound. By developing a suitable chromatographic method, typically involving a reversed-phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, the target compound can be separated from any starting materials, byproducts, or degradation products.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. For quantification, a calibration curve is constructed using standards of known concentration. This allows for the precise determination of the concentration of the compound in a given solution.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis and Metabolite Identification in Research

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) creates a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and specific detection of HRMS. This technique is particularly valuable for trace analysis and for identifying metabolites of a compound in complex biological matrices, a critical aspect of preclinical research.

In studies involving this compound, LC-HRMS can be employed to detect and identify minute quantities of the parent compound and its potential metabolites in research samples. The high resolution and mass accuracy of the mass spectrometer allow for the confident identification of metabolites by determining their elemental compositions, even when present at very low concentrations. This information is crucial for understanding the metabolic fate of the compound.

Emerging Research Directions and Future Perspectives on Indole Succinimide Chemistry

Development of Novel Indole-Succinimide Based Chemical Probes and Research Reagents

The intrinsic biological relevance of the indole-succinimide core makes 3-(5-Methoxyindol-3-yl)succinimide an excellent candidate for the development of chemical probes. These tools are instrumental in elucidating complex biological pathways and identifying molecular targets. The synthesis of derivatives of This compound that incorporate reporter tags, such as fluorescent moieties or biotin, would enable researchers to visualize and track the compound's interactions within a cellular environment. Furthermore, the creation of affinity-based probes, where the parent compound is tethered to a solid support, could facilitate the isolation and identification of its binding partners from complex biological mixtures. The versatility of the indole (B1671886) nucleus allows for chemical modifications to introduce these functionalities, paving the way for a deeper understanding of its mechanism of action. mdpi.com

Exploration of New Biological Targets and Uncharted Pharmacological Pathways

While the indole-succinimide class of compounds has been investigated for various therapeutic applications, the specific biological targets of This compound remain an active area of research. nih.gov The structural similarity of the indole moiety to endogenous signaling molecules like serotonin (B10506) suggests potential interactions with a range of receptors and enzymes within the central nervous system. sigmaaldrich.com Moreover, the succinimide (B58015) ring is a common feature in compounds with anticonvulsant and other neurological activities. nih.gov

Recent research has highlighted the potential for indole derivatives to target enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunotherapy. nih.govespublisher.com Computational screening and in vitro assays could reveal whether This compound or its derivatives exhibit inhibitory activity against such targets. Exploring its effects on pathways related to neuroinflammation, a key factor in neurodegenerative diseases, also presents a promising avenue for investigation. nih.gov The diverse biological activities associated with the broader indole class, including antimicrobial and anti-inflammatory properties, suggest that This compound may have a wider pharmacological profile than currently understood. nih.govmdpi.com

Advancements in Asymmetric Synthesis of Chiral Indole-Succinimide Derivatives

The presence of a stereocenter in This compound necessitates the development of efficient and highly stereoselective synthetic methods. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to produce enantiomerically pure forms of this compound is crucial for pharmacological studies.

Recent years have seen significant progress in the field of asymmetric catalysis, providing powerful tools for the synthesis of chiral molecules. nih.govnih.govresearchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly effective strategy for the enantioselective synthesis of indole-containing compounds and chiral succinimide derivatives. nih.govprinceton.eduresearchgate.net For instance, chiral amines and Brønsted acids have been successfully employed in asymmetric Friedel-Crafts reactions and Michael additions to construct chiral indole and succinimide frameworks with high enantioselectivity. nih.govprinceton.eduresearchgate.net These methodologies could be adapted for the synthesis of optically pure enantiomers of This compound . Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation has proven effective for the stereodivergent synthesis of chiral succinimides, offering access to all possible stereoisomers. nih.gov

Catalytic SystemReaction TypeKey Advantages
Chiral Amine (e.g., Imidazolidinone-based)Iminium Catalysis (Friedel-Crafts Alkylation)High enantioselectivity for the addition of indoles to α,β-unsaturated aldehydes. princeton.edu
Chiral Brønsted AcidCondensation/CyclizationEnables the synthesis of C₂-symmetric, spirocyclic indole compounds. nih.govresearchgate.net
l-Phenylalanine on LaponiteMichael AdditionHeterogeneous, recyclable catalyst for solvent-free synthesis of chiral succinimides. researchgate.net
Rhodium ComplexAsymmetric Transfer HydrogenationStereodivergent synthesis, providing access to both syn- and anti-configured succinimides. nih.gov

Integration of Machine Learning and Artificial Intelligence in Indole-Succinimide Drug Discovery Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, offering the potential to accelerate the identification and optimization of new therapeutic agents. nih.govmdpi.comscilit.com In the context of This compound , these computational tools can be leveraged in several key areas.

Virtual Screening and Target Identification: ML models can be trained on large datasets of known bioactive molecules to predict the biological activity of novel compounds. nih.govresearchgate.net By analyzing the chemical structure of This compound , these models can generate a list of potential biological targets. nih.govnih.gov This in silico screening can prioritize experimental testing, saving significant time and resources. espublisher.com

Lead Optimization: Once a lead compound like This compound is identified, AI algorithms can be used to design and suggest structural modifications that are likely to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.org These models can learn from existing structure-activity relationship (SAR) data to propose novel derivatives with enhanced therapeutic potential. nih.govmdpi.com

Predictive Modeling: ML can also be employed to build models that predict various properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. frontiersin.org This allows for the early identification of compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties.

The integration of these computational approaches with traditional experimental research holds the promise of significantly streamlining the drug discovery pipeline for indole-succinimide-based compounds.

AI/ML ApplicationDescriptionPotential Impact on Indole-Succinimide Research
Virtual ScreeningUsing computational models to screen large compound libraries for potential biological activity. asinex.comasinex.comRapidly identify potential biological targets for This compound . nih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate the chemical structure of a compound with its biological activity. espublisher.comGuide the design of more potent and selective indole-succinimide derivatives.
ADME PredictionPredicting the absorption, distribution, metabolism, and excretion properties of a compound. frontiersin.orgReduce the late-stage attrition of drug candidates by identifying potential liabilities early on.
De Novo Drug DesignUsing generative models to design novel molecules with desired properties.Create entirely new indole-succinimide-based compounds with optimized therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(5-Methoxyindol-3-yl)succinimide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via solvent-based or mechanochemical aza-Michael reactions between maleimide derivatives and amines. Mechanochemical methods reduce solvent use and improve reaction efficiency. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) is critical .
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR (methoxy singlet at ~3.8 ppm, indole protons at 6.8–7.5 ppm), 13C^{13} \text{C}-NMR (carbonyl peaks at ~170–175 ppm), and FT-IR (C=O stretch at ~1770 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Experimental Design : Use HepG2 cells (hepatotoxicity) and SH-SY5Y cells (neurotoxicity) with MTT assays. Test concentrations ranging from 10 μM to 1 mM over 24–72 hours. Include positive controls (e.g., cisplatin for cytotoxicity) and validate with lactate dehydrogenase (LDH) release assays .

Q. Which spectroscopic techniques are essential for verifying the purity of this compound derivatives?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • XRD : Confirm crystalline structure and polymorphism.
  • Elemental Analysis (EA) : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced anticonvulsant activity?

  • SAR Insights :

  • Substituent Effects : N-Unsubstituted succinimide derivatives (e.g., 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione) show lower ED50_{50} values (128–157 mg/kg in mice) compared to N-alkylated analogs. The 5-methoxy group on indole enhances blood-brain barrier penetration .
  • Metabolic Stability : Evaluate hepatic microsomal stability (rat/human CYP450 isoforms). Introduce electron-withdrawing groups (e.g., halogens) on the indole ring to reduce oxidative dealkylation .

Q. What experimental protocols are used to assess the anticonvulsant efficacy of this compound in vivo?

  • Preclinical Models :

  • 6 Hz Psychomotor Seizure Test : Mice (CFHB-Wistar strain, 25–30 g) administered 30–200 mg/kg compound intraperitoneally. Monitor seizure suppression at 32 mA current for 6 seconds .
  • Maximal Electroshock (MES) Test : Quantify tonic hindlimb extension suppression. Compare ED50_{50} values to ethosuximide (reference drug) .
  • scPTZ Test : Subcutaneous pentylenetetrazol-induced clonic seizures to evaluate GABAergic modulation .

Q. How do metabolic pathways influence the pharmacokinetic profile of this compound?

  • Metabolism Studies :

  • Hydrolysis Pathways : Succinimide ring hydrolysis in liver microsomes yields succinamic acid derivatives. Use 14C^{14} \text{C}-labeled compound to track metabolites via LC-MS/MS .
  • Species Differences : Compare rat vs. human microsomal stability. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic soft spots .

Q. What computational methods can predict the binding affinity of this compound to neuronal targets?

  • In Silico Approaches :

  • Molecular Docking : Target voltage-gated sodium channels (Nav1.2) or GABAA_A receptors. Use AutoDock Vina with PDB structures (e.g., 6AG7 for Nav1.2).
  • MD Simulations : Assess ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields). Correlate binding free energy (MM-PBSA) with in vivo ED50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.